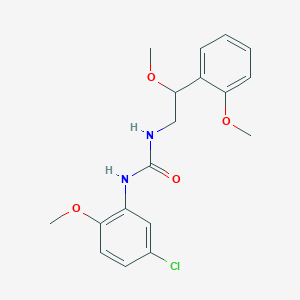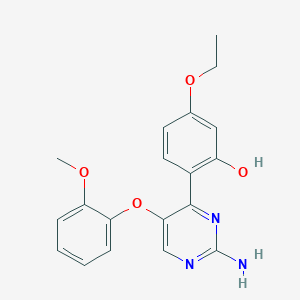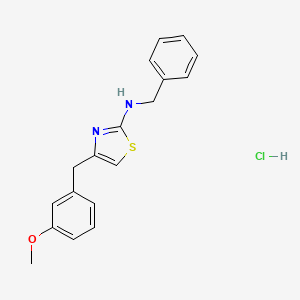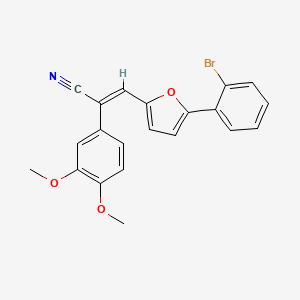
1-(5-Chloro-2-methoxyphenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is involved in the proliferation and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Scientific Research Applications
Directed Lithiation and Substitution Reactions
Urea derivatives like N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea undergo directed lithiation, facilitating the introduction of various substituents. This process is crucial for synthesizing complex organic molecules, which can have applications ranging from materials science to pharmaceuticals (Smith, El‐Hiti, & Alshammari, 2013).
Synthetic Applications in Organic Chemistry
The synthesis of complex molecules often involves key intermediates like urea derivatives. For example, the synthesis and analysis of hydroxamic acids and ureas from carboxylic acids via Lossen rearrangement highlight the versatility of urea compounds in creating bioactive molecules with potential applications in drug discovery and development (Thalluri, Manne, Dev, & Mandal, 2014).
Environmental Impact and Degradation Studies
Investigations into the environmental degradation of urea-based herbicides and pesticides, such as maloran and chlorimuron-ethyl, provide insights into the environmental fate and impact of these compounds. Understanding their degradation pathways is essential for assessing their ecological safety and designing environmentally benign alternatives (Katz & Strusz, 1968; Choudhury & Dureja, 1996).
Nonlinear Optical Properties
Urea derivatives are also explored for their nonlinear optical properties, which are crucial for applications in photonics and optoelectronics. Studies on bis-chalcone derivatives doped into polymers reveal significant potential in optical limiting materials, indicating the role of urea derivatives in developing advanced optical materials (Shettigar et al., 2006).
Catalysis and Synthesis
Catalytic processes involving urea derivatives, such as the synthesis of dihydropyrimidinones, demonstrate the utility of these compounds in facilitating chemical reactions, which is a cornerstone in the development of new materials and drugs (Shu-jing, 2004).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c1-23-15-7-5-4-6-13(15)17(25-3)11-20-18(22)21-14-10-12(19)8-9-16(14)24-2/h4-10,17H,11H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMBYZJIFJJQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2429902.png)

![9-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429904.png)
![2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2429907.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2429909.png)
![4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2429912.png)
![2-Chloro-N-(cyclopropylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2429913.png)
![3,4-Dimethyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2429917.png)




![(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2429922.png)
![3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429923.png)